tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (TB-MCTPC) is a synthetic molecule belonging to the class of triazoles. It is a small molecule that has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. TB-MCTPC has unique properties that make it an attractive candidate for further research and development.
Scientific Research Applications
Synthetic Routes and Industrial Applications
A study by Mi (2015) presented an analysis of the synthetic routes of vandetanib, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate(6) and ethyl vanillate(22) in the synthesis. This process emphasized the compound's utility in achieving higher yields and commercial value in manufacturing scales, showcasing its relevance in industrial applications for pharmaceutical synthesis Mi, 2015.
Applications in Heterocycle Synthesis
Another significant application involves the synthesis of N-heterocycles via sulfinimines, where chiral sulfinamides, including tert-butanesulfinamide, play a critical role. Philip et al. (2020) reviewed the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its contribution to accessing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are crucial for natural products and therapeutically relevant molecules, indicating the compound's value in medicinal chemistry Philip et al., 2020.
Role in Triazole Derivatives Synthesis
Ferreira et al. (2013) discussed the significance of 1H-1,2,3-triazole derivatives, elaborating on their wide range of biological activities and the ongoing interest in developing novel triazoles. This review emphasized the need for new and efficient synthetic methods for triazoles, considering aspects of green chemistry and sustainability. The study underscores the importance of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate in the context of synthesizing biologically active compounds Ferreira et al., 2013.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-6-10(8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCXLGRRUILRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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